N-(4-Hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide
Overview
Description
N-(4-Hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry . This compound, with its unique structure, holds potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide typically involves the formation of the benzoxazole ring followed by the introduction of the nitrobenzamide group. The process may include:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Nitrobenzamide Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-Hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Known for its antimicrobial and anticancer activities.
Oxazole: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
Benzamide: Used in various therapeutic applications.
Uniqueness
N-(4-Hydroxy-
Properties
IUPAC Name |
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-12-5-8-19-17(9-12)23-21(29-19)16-11-14(6-7-18(16)25)22-20(26)13-3-2-4-15(10-13)24(27)28/h2-11,25H,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNJOTJCHRAQRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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